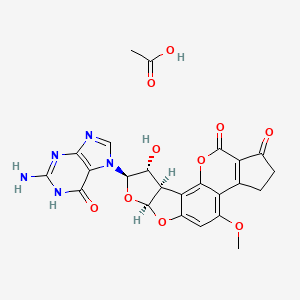
AFB-Guanine Acetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AFB-Guanine Acetic Acid Salt is a biochemical compound with the molecular formula C22H17N5O8•C2H4O2 and a molecular weight of 539.45 . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a guanine base linked to an acetic acid moiety.
Preparation Methods
The synthesis of AFB-Guanine Acetic Acid Salt involves several steps. The primary synthetic route includes the reaction of guanine with acetic acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
AFB-Guanine Acetic Acid Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified guanine derivatives and other related compounds .
Scientific Research Applications
AFB-Guanine Acetic Acid Salt has a wide range of scientific research applications. In chemistry, it is used as a reference material for studying nucleic acid interactions and modifications . In biology, it is employed in proteomics research to investigate protein-DNA interactions and the effects of guanine modifications on genetic expression . In medicine, it is studied for its potential therapeutic applications, including its role in modulating immune responses and its potential as an antiviral agent . Industrially, it is used in the development of biochemical assays and diagnostic tools .
Mechanism of Action
The mechanism of action of AFB-Guanine Acetic Acid Salt involves its interaction with specific molecular targets, such as DNA and proteins . The compound can bind to guanine bases in DNA, leading to modifications that affect genetic expression and protein synthesis . Additionally, it may interact with enzymes involved in nucleotide metabolism, thereby influencing cellular processes and pathways .
Comparison with Similar Compounds
AFB-Guanine Acetic Acid Salt can be compared to other guanine derivatives, such as guanine hydrochloride and guanine sulfate . While these compounds share similar structural features, this compound is unique due to its acetic acid moiety, which imparts distinct chemical properties and reactivity . This uniqueness makes it particularly valuable in specific research applications where other guanine derivatives may not be as effective .
Properties
Molecular Formula |
C24H21N5O10 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
acetic acid;(3R,4R,5R,7S)-5-(2-amino-6-oxo-1H-purin-7-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C22H17N5O8.C2H4O2/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-17-14(27)18(30)26-22(23)25-17;1-2(3)4/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30);1H3,(H,3,4)/t13-,15-,19-,21+;/m1./s1 |
InChI Key |
YLTLKWYVUCXSLQ-NCZAQQGYSA-N |
Isomeric SMILES |
CC(=O)O.COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |
Canonical SMILES |
CC(=O)O.COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


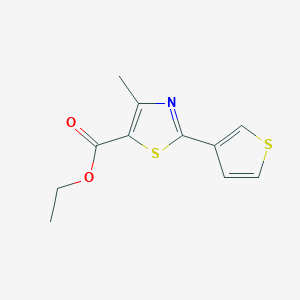
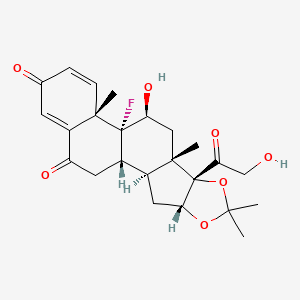
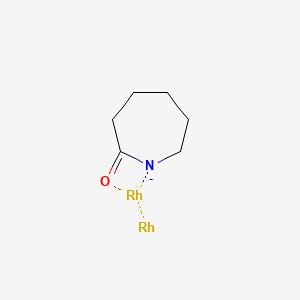
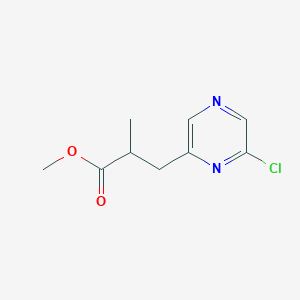

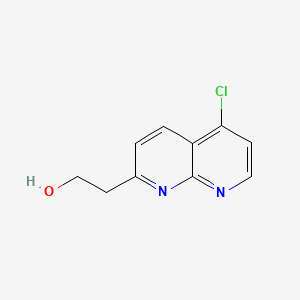

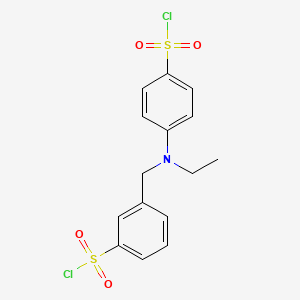

![ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B13860646.png)
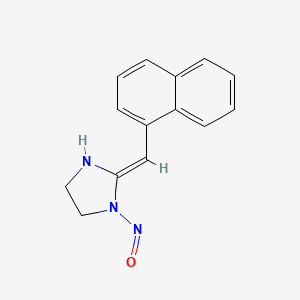
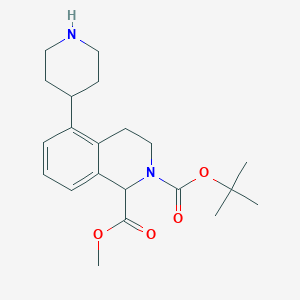
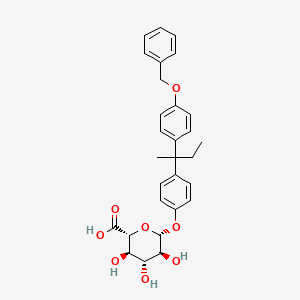
![sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate](/img/structure/B13860666.png)
